methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate
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Overview
Description
Methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the phenoxy and cyano groups. The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the phenoxy or cyano groups.
Scientific Research Applications
Methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. Examples include:
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate
Uniqueness
The uniqueness of methyl (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C23H21N3O4/c1-14(2)17-9-8-15(3)11-19(17)30-21-18(12-16(13-24)23(28)29-4)22(27)26-10-6-5-7-20(26)25-21/h5-12,14H,1-4H3/b16-12+ |
InChI Key |
YYUQUROVWRYIEH-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
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